(3S,4R)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid (3S,4R)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 884048-45-7
VCID: VC8147169
InChI: InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-9-12(13(10-17)14(18)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13+/m0/s1
SMILES: CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=C2
Molecular Formula: C16H21NO4
Molecular Weight: 291.34 g/mol

(3S,4R)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid

CAS No.: 884048-45-7

Cat. No.: VC8147169

Molecular Formula: C16H21NO4

Molecular Weight: 291.34 g/mol

* For research use only. Not for human or veterinary use.

(3S,4R)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid - 884048-45-7

Specification

CAS No. 884048-45-7
Molecular Formula C16H21NO4
Molecular Weight 291.34 g/mol
IUPAC Name (3S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpyrrolidine-3-carboxylic acid
Standard InChI InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-9-12(13(10-17)14(18)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13+/m0/s1
Standard InChI Key KEWYECRQALNJJM-QWHCGFSZSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC=CC=C2
SMILES CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=C2
Canonical SMILES CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=C2

Introduction

Chemical Structure and Stereochemical Significance

The molecular architecture of (3S,4R)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid (CAS 884048-45-7 or 221142-28-5, depending on supplier ) is defined by its pyrrolidine core, a five-membered saturated heterocycle containing one nitrogen atom. The Boc group (-OC(O)C(CH3)3) occupies the N1 position, while the phenyl ring and carboxylic acid are attached at the C4 and C3 positions, respectively . The (3S,4R) stereochemistry imposes distinct spatial arrangements that critically influence intermolecular interactions, as evidenced by its enantiomer-specific reactivity in asymmetric synthesis.

Key Structural Features

  • Molecular Formula: C16H21NO4

  • Molecular Weight: 291.34 g/mol

  • Stereochemistry: Chiral centers at C3 (S-configuration) and C4 (R-configuration)

  • Functional Groups:

    • Boc-protected amine (N1)

    • Phenyl group (C4)

    • Carboxylic acid (C3)

The Boc group enhances stability during synthetic manipulations by shielding the amine from undesired reactions, while the carboxylic acid enables further derivatization via esterification or amidation .

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of (3S,4R)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid typically involves multi-step sequences emphasizing stereocontrol. A generalized approach includes:

  • Pyrrolidine Ring Formation: Cyclization of γ-amino ketones or via [3+2] cycloaddition reactions to establish the pyrrolidine backbone.

  • Stereochemical Induction: Asymmetric catalysis or chiral auxiliaries to enforce the (3S,4R) configuration.

  • Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions to install the Boc group at N1 .

  • Carboxylic Acid Introduction: Oxidation of a hydroxymethyl group or hydrolysis of a nitrile at C3.

Deprotection and Functionalization

The Boc group is cleavable under acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid), yielding the free amine for subsequent reactions. The carboxylic acid moiety participates in coupling reactions, such as EDC/HOBt-mediated amide bond formation, to generate peptidomimetics or prodrugs .

Physicochemical Properties

Limited quantitative data are available for this specific compound, but trends can be inferred from structural analogs:

PropertyValue/DescriptionSource
SolubilityLow in water; soluble in DMSO, DMF
StabilityStable at RT under inert atmosphere
Melting PointNot reported
Storage-20°C, desiccated

The phenyl group contributes to hydrophobic interactions, while the carboxylic acid enhances solubility in polar aprotic solvents .

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

This compound serves as a building block for protease inhibitors, kinase modulators, and GPCR-targeted therapies. Its rigid pyrrolidine scaffold mimics peptide bonds, making it valuable in peptidomimetic design .

Case Study: Antiviral Agents

Analogous structures, such as (3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid (CAS 455957-94-5 ), demonstrate antiviral activity against RNA viruses. The difluoro variant’s enhanced bioavailability suggests that substitutions on the phenyl ring modulate pharmacokinetics .

Comparison with Structural Analogs

The following table contrasts key features of related pyrrolidine derivatives:

CompoundCASSubstituentsApplications
(3S,4R)-1-Boc-4-phenylpyrrolidine-3-COOH884048-45-7Phenyl, BocPeptidomimetics
(3S,4R)-1-Boc-4-(2,4-F2-phenyl)pyrrolidine-3-COOH455957-94-52,4-Difluorophenyl, BocAntiviral research

Fluorination at the phenyl ring (as in CAS 455957-94-5) increases electronegativity and metabolic stability, illustrating how minor structural changes tailor compounds for specific biological targets .

SupplierPurityPrice RangeDelivery Time
CymitQuimica98%Inquire10 days
VulcanChem95%€76–€85613 days

Product discontinuations (e.g., Boc-(±)-trans-4-phenylpyrrolidine-3-carboxylic acid ) highlight market volatility, necessitating alternative sourcing strategies.

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